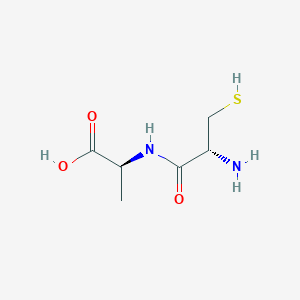

L-Cysteinyl-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

77621-47-7 |

|---|---|

Molecular Formula |

C6H12N2O3S |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C6H12N2O3S/c1-3(6(10)11)8-5(9)4(7)2-12/h3-4,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |

InChI Key |

HAYVTMHUNMMXCV-IMJSIDKUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for L Cysteinyl L Alanine

Chemical Synthesis Methodologies

The chemical synthesis of L-Cysteinyl-L-alanine can be approached through both solution-phase and solid-phase methodologies. Each technique presents distinct advantages and challenges, particularly concerning the prevention of side reactions and racemization associated with the cysteine moiety.

Solution-Phase Peptide Synthesis Optimization for Cysteine-Containing Dipeptides

Solution-phase peptide synthesis (SPPS), though a more traditional method, offers flexibility and is suitable for large-scale production. numberanalytics.comresearchgate.net The synthesis of a cysteine-containing dipeptide like this compound requires careful optimization to be efficient. The core of this process is the formation of a peptide bond between a protected cysteine and a protected alanine (B10760859) derivative. This involves activating the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. mdpi.com

Key to this optimization is the choice of coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are common activators. ucl.ac.uk However, their use can lead to significant racemization of the activated amino acid. sigmaaldrich.com To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are crucial. researchgate.netsigmaaldrich.com These additives react with the activated intermediate to form less reactive, but still effective, active esters, which minimizes the loss of stereochemical integrity. sigmaaldrich.com More advanced phosphonium (B103445) and uronium salt reagents, such as HBTU, HATU, and PyBOP, offer higher reactivity and efficiency but also require careful control of reaction conditions to prevent side reactions and racemization. acs.orgacs.org

The reaction solvent also plays a critical role. Less polar solvents, like a mixture of dichloromethane (B109758) (CH2Cl2) and N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF. acs.orgacs.org Optimization involves balancing the solubility of the peptide chain with the suppression of unwanted side reactions.

Exploration of Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis due to its efficiency and ease of purification. numberanalytics.comrsc.org The synthesis of this compound via SPPS would typically involve anchoring the C-terminal amino acid, L-alanine, to a solid support (resin). smolecule.comdu.ac.in The synthesis then proceeds by repeated cycles of Nα-protecting group removal and coupling of the next protected amino acid (L-cysteine). peptide.com

Two primary strategies dominate SPPS: Boc/Bzl and Fmoc/tBu. rsc.orgmasterorganicchemistry.com The Fmoc/tBu strategy is more prevalent today as it uses a base-labile Fmoc group for Nα-protection, which is removed with piperidine, and acid-labile groups for side-chain protection, which are removed during the final cleavage from the resin with trifluoroacetic acid (TFA). rsc.orgpeptide.com

For C-terminal cysteine peptides, which are particularly prone to racemization, the choice of resin is critical. peptide.comcsic.es A 2-chlorotrityl chloride (2-CTC) resin is often preferred because the amino acid can be attached under milder conditions, minimizing epimerization. csic.esub.edu However, the synthesis of this compound places alanine at the C-terminus, which is less susceptible to racemization during anchoring. A potential side reaction during SPPS is the formation of diketopiperazine, which can occur after the coupling of the second amino acid (cysteine) and removal of its Nα-protecting group. numberanalytics.comdu.ac.in This intramolecular cyclization cleaves the dipeptide from the resin, reducing the final yield. Using sterically hindered trityl-based resins can help mitigate this issue. du.ac.in

Strategic Use of Thiol-Protecting Groups (e.g., S-Benzyl) in L-Cysteine During Synthesis

Common thiol-protecting groups include the acid-labile trityl (Trt), 4-methoxytrityl (Mmt), and tert-butyl (tBu) groups, which are compatible with the Fmoc/tBu strategy. sigmaaldrich.comcsic.es The S-Benzyl (Bzl) group is a more robust protecting group, historically significant in the first synthesis of oxytocin. researchgate.net It is primarily used in the Boc/Bzl strategy, where final deprotection and cleavage are performed with strong acids like hydrofluoric acid (HF). researchgate.netpeptide.com The S-Bzl group is stable to the TFA used for Boc deprotection but can be cleaved with HF or by reduction with sodium in liquid ammonia. peptide.com While very stable, its harsh cleavage conditions have made it less common in modern Fmoc-based research settings. rsc.org

| Protecting Group | Abbreviation | Cleavage Conditions | Compatibility |

|---|---|---|---|

| Triphenylmethyl | Trt | TFA/scavengers (e.g., TIS, H₂O) | Fmoc/tBu |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate (B1210297) | Orthogonal to both Fmoc and Boc |

| tert-Butyl | tBu | Strong acid (HF), MeSiCl₃/PhSOPh | Boc/Bzl, Orthogonal to Fmoc |

| Benzyl | Bzl | Strong acid (HF), Na/liq. NH₃ | Boc/Bzl |

| 4-Methoxytrityl | Mmt | Dilute (1-2%) TFA in DCM | Fmoc/tBu (very acid sensitive) |

Stereochemical Control and Purity Considerations in Dipeptide Synthesis

Maintaining stereochemical integrity is one of the most significant challenges in peptide synthesis, especially for cysteine. rsc.orgpeptide.com Racemization, the conversion of the L-amino acid to a D,L-mixture, can occur at the α-carbon during activation and coupling. mdpi.comacs.org Cysteine is particularly susceptible to racemization through direct proton abstraction from the α-carbon by a base, a mechanism facilitated by the electron-withdrawing nature of the protected thiol group. acs.orgpeptide.com

Several strategies are employed to minimize racemization. acs.orgacs.org The choice of coupling reagent and additives is paramount; carbodiimide (B86325) couplings should always include HOBt or Oxyma. ub.edu Studies have shown that avoiding a pre-activation step and using weaker bases like 2,4,6-trimethylpyridine (B116444) (collidine) instead of N,N-diisopropylethylamine (DIEA) can reduce racemization levels by several fold. acs.orgacs.org

| Coupling Condition | Effect on Cysteine Racemization | Reference |

|---|---|---|

| Standard HBTU/HATU with DIEA base and preactivation | High racemization (5-33%) | acs.orgacs.org |

| Avoiding preactivation step | Reduces racemization 6- to 7-fold | acs.orgacs.org |

| Using a weaker base (e.g., collidine instead of DIEA) | Substantially reduces racemization | acs.orgacs.org |

| Using less polar solvent (e.g., CH₂Cl₂-DMF) | Reduces racemization | acs.orgacs.org |

| Using DIC with HOBt additive | Low racemization | ub.edu |

Final purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), is essential to separate the desired this compound dipeptide from any diastereomeric impurities and other side products. ub.edu

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer a green and highly specific alternative to traditional chemical synthesis, operating under mild conditions and often providing exquisite stereochemical control. numberanalytics.com

Investigation of Enzyme-Mediated Peptide Bond Formation for this compound

The use of enzymes, particularly proteases or amino acid ligases, can catalyze the formation of the peptide bond between L-cysteine and L-alanine. biorxiv.orgacs.org Proteases, which normally hydrolyze peptide bonds, can be driven in the reverse direction under specific conditions, such as using amino acid esters as substrates in aqueous or mixed-solvent systems. acs.org For example, papain has been used for the polymerization of L-alanine ethyl ester, and lipases have been employed to synthesize amino acid esters. acs.orgresearchgate.net

This chemo-enzymatic approach leverages the high stereoselectivity of enzymes, virtually eliminating the problem of racemization. d-nb.info An L-amino acid ligase could potentially be used to directly couple L-cysteine and L-alanine. biorxiv.org Research into combinatorial biocatalysis has demonstrated that amide bond-forming enzymes can exhibit broad substrate scopes, suggesting the feasibility of synthesizing specific dipeptides like this compound. biorxiv.org While specific protocols for this compound are not widely documented, the principles established from the synthesis of similar peptides, such as those containing L-alanine or L-cysteine, indicate that an enzymatic route is a promising and highly efficient strategy. researchgate.netresearchgate.net

Application of Directed Evolution for Biocatalyst Development

Directed evolution has emerged as a powerful strategy for the generation of novel biocatalysts with enhanced activities and specificities, overcoming the limitations of naturally occurring enzymes for industrial applications. acs.orgillinois.edu This approach mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with desired improvements. illinois.edu While the direct application of directed evolution to the synthesis of this compound is an area of ongoing research, the principles have been successfully applied to enhance the synthesis of its constituent amino acids and to improve enzymes with similar catalytic mechanisms.

The evolution of biocatalysts often begins with an enzyme that exhibits a low level of a promiscuous activity. acs.org Through targeted mutations, this secondary activity can be significantly enhanced. For instance, the directed evolution of dienelactone hydrolase, an enzyme from the α/β hydrolase fold family, resulted in a variant with a 45-fold increase in catalytic efficiency (kcat/Km) for the hydrolysis of p-nitrophenyl acetate and an 85-fold improvement for the larger substrate, p-nitrophenyl butyrate. acs.org This demonstrates the potential to tailor enzyme active sites to accommodate specific substrates, a principle directly applicable to developing a ligase or synthase for the specific coupling of L-cysteine and L-alanine.

A key aspect of a successful directed evolution campaign is the development of a high-throughput screening method to rapidly assess the activity of thousands or even millions of enzyme variants. This often involves the use of chromogenic or fluorogenic substrates that produce a measurable signal upon enzymatic conversion. For the synthesis of this compound, a potential screening system could involve coupling the dipeptide product to a reporter molecule or using a biosensor that responds to the presence of the target dipeptide.

Computational modeling can also guide the directed evolution process by identifying key residues in the enzyme's active site for targeted mutagenesis. nih.gov By focusing mutagenesis on these "hot spots," the efficiency of the evolutionary search can be significantly increased. For example, the activity of the enzyme UstD was increased through three rounds of classic directed evolution followed by a round of computationally-guided engineering. nih.gov

The table below illustrates the potential improvements that can be achieved through directed evolution, based on findings from the evolution of similar enzymes.

| Enzyme Property | Native Enzyme | Evolved Variant | Fold Improvement |

| Catalytic Efficiency (kcat/Km) | Low promiscuous activity | Significantly Increased | Up to >1000-fold |

| Substrate Specificity | Broad or non-ideal | Tuned for specific substrates | Variable |

| Thermostability | Often limited | Increased for industrial conditions | Enhanced |

| Solvent Tolerance | Aqueous environments | Tolerant to organic co-solvents | Improved |

Metabolic Engineering Strategies for Enhanced Amino Acid Precursor Availability for Enzymatic Coupling

The efficient enzymatic synthesis of this compound is critically dependent on the sufficient and balanced supply of its precursors, L-cysteine and L-alanine. Metabolic engineering of microbial hosts, such as Escherichia coli, offers a powerful approach to overproduce these amino acids by redirecting cellular metabolism towards their biosynthetic pathways. acs.orgnih.gov

Enhanced L-Cysteine Availability

The biosynthesis of L-cysteine in E. coli involves the incorporation of a sulfur atom into a carbon backbone derived from L-serine. researchgate.net Therefore, strategies to increase L-cysteine pools focus on both the serine biosynthetic pathway and the sulfur assimilation pathway.

Key metabolic engineering strategies for enhancing L-cysteine production include:

Enhancing L-serine biosynthesis: Overexpression of the genes serA, serC, and serB, which are involved in the conversion of 3-phosphoglycerate (B1209933) to L-serine, has been shown to increase the availability of this crucial precursor. acs.orgmdpi.com

Blocking L-serine degradation: Deletion of genes encoding L-serine deaminases (sdaA, sdaB, tdcG) prevents the degradation of L-serine, channeling it towards L-cysteine synthesis. acs.orgmdpi.com

Deregulation of feedback inhibition: The enzyme serine acetyltransferase (CysE), which catalyzes the first committed step in L-cysteine biosynthesis, is subject to feedback inhibition by L-cysteine. mdpi.com Engineering a feedback-resistant variant of CysE can significantly increase the flux towards L-cysteine.

Increasing sulfur supply: Enhancing the expression of genes involved in sulfate (B86663) uptake and reduction can ensure an adequate supply of sulfide (B99878) for L-cysteine synthesis.

Reducing L-cysteine degradation: Deletion of genes encoding L-cysteine desulfhydrases (tnaA, yhaM) prevents the breakdown of the final product. acs.org

The following table summarizes the genetic modifications employed to enhance L-cysteine production in E. coli. acs.orgmdpi.com

| Genetic Modification | Target Gene(s) | Strategy | Effect on L-Cysteine Pathway |

| Precursor Supply | serA, serC, serB | Overexpression | Increases L-serine availability |

| Precursor Degradation | sdaA, sdaB, tdcG | Deletion | Prevents L-serine loss |

| Feedback Inhibition | cysE | Mutation | Removes feedback inhibition |

| Product Degradation | tnaA, yhaM | Deletion | Prevents L-cysteine degradation |

Enhanced L-Alanine Availability

L-alanine is primarily synthesized from pyruvate (B1213749), a central metabolite derived from glycolysis. researchgate.net Metabolic engineering strategies for L-alanine overproduction aim to channel the carbon flux from pyruvate towards L-alanine while minimizing competing pathways.

Key strategies for enhancing L-alanine production include:

Overexpression of L-alanine dehydrogenase: Introducing and overexpressing a potent L-alanine dehydrogenase (alaD) from organisms like Lysinibacillus sphaericus can efficiently convert pyruvate to L-alanine. researchgate.net

Inactivation of competing pathways: Deleting genes involved in the production of byproducts from pyruvate, such as lactate (B86563) (ldhA) and acetate (pta-ackA), is crucial to maximize the carbon flux towards L-alanine.

Enhancing pyruvate availability: Modifications to the upstream glycolytic pathway can increase the intracellular concentration of pyruvate.

Cofactor regeneration: The reductive amination of pyruvate to L-alanine by L-alanine dehydrogenase requires NADH. Ensuring an efficient NADH regeneration system is essential for high-yield production.

A summary of metabolic engineering targets for L-alanine production is provided in the table below. nih.govresearchgate.net

| Genetic Modification | Target Gene(s) | Strategy | Effect on L-Alanine Pathway |

| Main Synthetic Pathway | alaD | Overexpression | Converts pyruvate to L-alanine |

| Byproduct Formation | ldhA, pta-ackA | Deletion | Reduces carbon loss to lactate and acetate |

| Precursor Supply | Glycolytic pathway genes | Modulation | Increases pyruvate availability |

By implementing these metabolic engineering strategies, it is possible to create microbial cell factories that are highly efficient at producing L-cysteine and L-alanine, thereby providing a robust and sustainable source of precursors for the subsequent enzymatic synthesis of this compound.

Transformation of β-Chloro-L-Alanine Peptides to L-Cysteine Peptides: Methodological Parallels

A significant methodological parallel for the synthesis of L-cysteine containing peptides, such as this compound, is the chemical transformation of β-chloro-L-alanine residues within a peptide chain. acs.orgrsc.orglookchem.com This approach offers a valuable alternative to the direct incorporation of L-cysteine, which can be complicated by the reactivity of its sulfhydryl group.

The core of this strategy involves the synthesis of a peptide containing a β-chloro-L-alanine residue at the desired position. This is followed by a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces the chlorine atom to form the L-cysteine residue. This conversion has been shown to proceed in high yield and preserves the stereochemistry at the α-carbon. acs.org

Various thio-reagents can be employed for this transformation, including:

Thioacetate

Thiobenzoate

Benzyl mercaptide

The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or ethyl acetate. acs.org For example, the reaction of a peptide containing β-chloro-L-alanine with thiobenzoic acid and triethylamine (B128534) in ethyl acetate can yield the corresponding S-benzoyl-L-cysteine peptide. acs.org The S-acyl protecting group can then be removed under mild basic conditions to yield the free sulfhydryl group of the L-cysteine residue.

The table below presents examples of the conversion of β-chloro-L-alanine containing dipeptides to their corresponding L-cysteine derivatives, highlighting the reaction conditions and yields. acs.org

| Starting Peptide | Thio-reagent | Solvent | Product | Yield (%) |

| N-Carbobenzoxy-β-chloro-L-alanyl-glycine ethyl ester | Potassium thioacetate | Dimethylformamide | N-Carbobenzoxy-S-acetyl-L-cysteinyl-glycine ethyl ester | 85 |

| N-Tosyl-β-chloro-L-alanyl-glycine ethyl ester | Thiobenzoic acid/Triethylamine | Ethyl acetate | N-Tosyl-S-benzoyl-L-cysteinyl-glycine ethyl ester | 84 |

This methodology of post-synthetic modification of a stable precursor amino acid within a peptide offers several advantages. It circumvents the challenges associated with protecting the highly reactive sulfhydryl group of cysteine during peptide synthesis. The stability of β-chloro-L-alanine derivatives allows for their incorporation into longer peptide chains without the risk of side reactions, such as the formation of β-elimination products that can occur with O-tosylserine peptides. acs.org

The successful transformation of β-chloro-L-alanine peptides to L-cysteine peptides provides a strong proof-of-concept for similar strategies in the synthesis of this compound. One could envision the synthesis of a dipeptide containing a β-chloro-L-alanine residue, followed by its conversion to L-cysteine to yield the final product. This approach would be particularly useful in contexts where direct enzymatic coupling of L-cysteine and L-alanine proves to be inefficient or problematic due to substrate or product instability.

Rigorous Spectroscopic and Analytical Characterization of L Cysteinyl L Alanine

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive techniques for probing the molecular structure of peptides. They measure the vibrational energies of molecular bonds, which are sensitive to the local chemical environment, conformation, and bonding interactions.

FTIR spectroscopy is particularly sensitive to the vibrations of the peptide backbone and specific functional groups. For L-Cysteinyl-L-alanine, the most informative regions of the infrared spectrum include the amide I and amide II bands, which are characteristic of the peptide bond, and the thiol (S-H) stretching mode from the cysteine residue. acs.org

Amide I Band: This band, appearing in the 1600-1700 cm⁻¹ region, primarily arises from the C=O stretching vibration of the peptide backbone's amide group. nih.gov For alanine-containing peptides in a random coil conformation, this band is typically observed around 1642 cm⁻¹. nih.gov Its precise position is a sensitive indicator of the peptide's secondary structure and hydrogen bonding environment. springernature.com

Amide II Band: Located around 1550-1580 cm⁻¹, this band results from a combination of the N-H in-plane bending and C-N stretching vibrations of the peptide bond. acs.orgresearchgate.net The energy of this vibration is also dependent on the peptide's conformation.

Cysteine Thiol (S-H) Mode: The stretching vibration of the thiol group in the cysteine side chain gives rise to a characteristically weak but sharp absorption band in the 2500-2600 cm⁻¹ range. spectroscopyonline.com Studies on cysteine-containing dipeptides have identified this band clearly; for instance, in one derivative, it appeared at 2579 cm⁻¹, disappearing upon coordination to a metal, which confirms the involvement of the thiol group. core.ac.uk

Table 3.1.1: Characteristic FTIR Absorption Bands for this compound Data table based on general peptide assignments and specific data for related compounds. nih.govresearchgate.netcore.ac.uk

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| S-H Stretch | 2550 - 2600 | A weak but sharp band indicating the free thiol group of the cysteine residue. |

| Amide I | ~1642 | Primarily C=O stretching of the peptide bond, characteristic of a random coil conformation. |

| Amide II | ~1550 - 1580 | A mix of N-H bending and C-N stretching of the peptide bond. |

Side-Chain Conformations: The C-S stretching vibrations of cysteine typically appear in the 630-760 cm⁻¹ region of the Raman spectrum. spectroscopyonline.com The exact frequency can provide information about the conformation of the Cα-Cβ-S network. The free S-H stretch also appears between 2500-2600 cm⁻¹, confirming the reduced state of the cysteine residue. spectroscopyonline.com

Disulfide Linkages (if oxidized): If this compound undergoes oxidation, two molecules can link via a disulfide bond to form L-cystinyl-di-L-alanine. Raman spectroscopy is exceptionally sensitive to the conformation of this C-S-S-C linkage. The S-S stretching vibration produces a strong band between 500-550 cm⁻¹. spectroscopyonline.comoup.com The precise position of this band reveals the geometry of the disulfide bridge: a band near 515 cm⁻¹ is indicative of a gauche-gauche-gauche conformation, while a band near 540 cm⁻¹ suggests a trans-gauche-trans conformation. spectroscopyonline.comoup.com

Table 3.1.2: Characteristic Raman Shifts for this compound and its Oxidized Form Data table based on general assignments for cysteine-containing molecules. spectroscopyonline.comoup.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Information |

|---|---|---|

| S-H Stretch | 2500 - 2600 | Indicates the presence of the reduced cysteine thiol group. |

| C-S Stretch | 630 - 760 | Relates to the conformation of the cysteine side chain. |

| S-S Stretch | ~515 | Appears upon oxidation; indicates a gauche-gauche-gauche disulfide conformation. |

| S-S Stretch | ~540 | Appears upon oxidation; indicates a trans-gauche-trans disulfide conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments can provide unequivocal resonance assignments and reveal through-bond and through-space atomic connectivities for this compound. spectralservice.de

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the identification of the constituent amino acid residues. researchgate.net

¹H NMR: The proton spectrum will show distinct signals for the α-protons (Hα) of both cysteine and alanine (B10760859) residues, the β-protons (Hβ) of the cysteine side chain, and the methyl protons of the alanine side chain. The thiol proton (SH) of cysteine is also observable, though its chemical shift can be highly variable depending on pH, solvent, and concentration. In some studies of cysteine-containing dipeptides, the thiol proton signal appears between 1.46 and 1.90 ppm. core.ac.uk

¹³C NMR: The carbon spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbons (C=O) of the peptide bond and C-terminus, the α-carbons (Cα), and the side-chain carbons (Cβ). spectralservice.de For alanine, reference data shows the Cα at ~50 ppm and the Cβ at ~16 ppm. rsc.org For cysteine, the Cα is around 55 ppm and the Cβ is around 25-30 ppm.

Table 3.2.1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Data table compiled from reference values for individual amino acids and related peptides. core.ac.ukrsc.orghmdb.cahmdb.ca

| Atom Assignment | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

|---|---|---|

| Cys Hα | ~4.0 - 4.2 | - |

| Cys Hβ | ~3.0 - 3.2 | - |

| Cys SH | Variable (e.g., ~1.5-2.5) | - |

| Ala Hα | ~3.9 - 4.1 | - |

| Ala Hβ (CH₃) | ~1.4 - 1.5 | - |

| Cys Cα | - | ~55 |

| Cys Cβ | - | ~28 |

| Ala Cα | - | ~51 |

| Ala Cβ | - | ~17 |

| Carbonyl (C=O) | - | ~172-176 |

Two-dimensional (2D) NMR experiments correlate signals from different nuclei, resolving spectral overlap and establishing the covalent structure and spatial arrangement of the dipeptide. researchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two or three bonds. libretexts.org It would show a cross-peak between the Hα and Hβ protons within the cysteine residue and between the Hα and methyl (Hβ) protons of the alanine residue, confirming their direct connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org A cross-peak from the Hα of alanine would show correlations to all other protons in that residue (i.e., the methyl group). Similarly, all protons within the cysteine residue would be correlated, allowing for the unambiguous assignment of all protons belonging to a specific amino acid. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. princeton.edu It provides an unambiguous link between the proton and carbon chemical shifts, for example, connecting the Cys Hα signal to the Cys Cα signal. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. libretexts.orgresearchgate.net This is crucial for determining the dipeptide's three-dimensional conformation. For example, a NOESY cross-peak between the alanine methyl protons and the cysteine Hα or Hβ protons would provide direct evidence of a specific folded conformation.

Table 3.2.2: Application of 2D NMR Experiments to this compound Data table based on the standard application of 2D NMR techniques. libretexts.orgnih.govresearchgate.net

| Experiment | Purpose | Expected Correlations for this compound |

|---|---|---|

| COSY | Identifies through-bond coupled protons (2-3 bonds). | Cys Hα ↔ Cys Hβ; Ala Hα ↔ Ala Hβ (methyl). |

| TOCSY | Correlates all protons within a single spin system. | All Cys protons correlate; all Ala protons correlate. |

| HSQC | Links protons to their directly attached carbons. | Cys Hα ↔ Cys Cα; Cys Hβ ↔ Cys Cβ; Ala Hα ↔ Ala Cα; Ala Hβ ↔ Ala Cβ. |

| NOESY | Identifies through-space proximity (< 5 Å). | Inter-residue (e.g., Ala Hβ ↔ Cys Hα) and intra-residue correlations, revealing 3D structure. |

The conformation of a flexible molecule like this compound is not static and can be significantly influenced by its surrounding solvent environment. scirp.org NMR is an excellent tool for studying these solvent-induced conformational changes. beilstein-journals.org

The effect of the solvent on NMR parameters is complex, involving both bulk medium effects and specific interactions like hydrogen bonding. cas.cz By recording NMR spectra in different solvents (e.g., polar protic D₂O vs. polar aprotic DMSO-d₆), one can observe changes in chemical shifts and, more importantly, in NOE intensities. For instance, a conformation stabilized by an intramolecular hydrogen bond in a non-polar solvent may adopt a more extended, solvated conformation in a polar solvent like water. This would result in a different pattern of NOESY cross-peaks. Theoretical calculations combined with experimental NMR data in various solvents can provide a detailed picture of the conformational equilibrium and the forces governing it, such as hyperconjugative and steric effects. beilstein-journals.org For small molecules like peptides, the orientation of solvent molecules in the immediate solvation shell can have a measurable impact on the observed chemical shifts, providing further insight into solute-solvent interactions. cas.cz

High-Resolution Mass Spectrometry for Molecular Identity and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of peptides like this compound. It provides precise mass measurements, which allow for the determination of the elemental composition and confirmation of the molecular structure.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile biomolecules such as peptides. For this compound, ESI in positive ion mode would generate a protonated molecular ion [M+H]⁺. High-resolution analysis of this ion provides a highly accurate mass, which can be used to confirm its elemental composition (C₅H₁₀N₂O₃S).

Tandem mass spectrometry (MS/MS) is subsequently used to confirm the amino acid sequence. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing fragmentation at the peptide bond. This process typically yields a series of 'b' and 'y' ions. For the dipeptide this compound, the primary fragmentation would involve the cleavage of the amide bond between the cysteine and alanine residues.

The expected fragmentation would yield:

A y₁-ion corresponding to the C-terminal alanine residue.

A b₁-ion corresponding to the N-terminal cysteine residue.

The detection of these specific fragment ions confirms the sequence as Cys-Ala and distinguishes it from its isomer, L-Alanyl-L-cysteine. The fragmentation of underivatized amino acids and peptides has been extensively studied to establish these principles. researchgate.netnih.gov The analysis of similar small peptides, such as norophthalmic acid (γ-l-glutamyl-l-alanylglycine), relies on these characteristic fragmentation patterns for sequencing. researchgate.net

Table 1: Predicted ESI-MS and MS/MS Fragments for this compound

| Ion | Description | Predicted Monoisotopic Mass (m/z) |

| [M+H]⁺ | Protonated Parent Molecule | 193.0541 |

| b₁ | N-terminal fragment (Cysteine) | 120.0221 |

| y₁ | C-terminal fragment (Alanine) | 90.0555 |

Note: Masses are calculated based on monoisotopic values of the elements.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for determining the molecular weight of peptides and proteins. plos.org It is particularly useful for verifying the molecular weight of this compound with high accuracy and for assessing the purity of a sample. In a typical MALDI-TOF analysis, the peptide sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser. acs.org This process desorbs and ionizes the analyte, primarily as a singly charged species [M+H]⁺.

The time it takes for the ion to travel through the flight tube to the detector is proportional to its mass-to-charge ratio. This allows for precise molecular weight determination. The technique is highly sensitive and can detect low-level impurities or degradation products, which would appear as additional peaks in the spectrum. Studies on the analysis of amino acids and polypeptides demonstrate the utility of MALDI-TOF for obtaining clear mass spectra and verifying molecular weights. acs.orgresearchgate.netresearchgate.net

Table 2: Expected MALDI-TOF MS Data for this compound

| Analyte | Matrix | Expected Ion | Observed Mass (m/z) |

| This compound | α-Cyano-4-hydroxycinnamic acid | [M+H]⁺ | ~193.05 |

| Sinapinic acid | [M+Na]⁺ | ~215.04 |

Advanced Chromatographic and Electrophoretic Methodologies

Chromatographic and electrophoretic techniques are fundamental for the separation, quantification, and purity assessment of dipeptides from complex mixtures or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. For a polar dipeptide like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) HPLC can be employed.

HILIC: This mode is well-suited for retaining and separating highly polar compounds. A typical HILIC method would use a polar stationary phase (e.g., silica (B1680970) or amide-bonded) with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) and a small percentage of an aqueous buffer. jocpr.com

RP-HPLC: While less retentive for very polar molecules, RP-HPLC can be effective, especially with the use of ion-pairing agents or highly aqueous mobile phases. ijpsr.com A standard C18 column with a gradient of acetonitrile in water, often with an acid modifier like formic acid (FA) or trifluoroacetic acid (TFA), is commonly used. nih.gov

Quantification is typically achieved using a UV detector at a low wavelength (e.g., 200-220 nm) where the peptide bond absorbs light, or more specifically and sensitively, by coupling the HPLC to a mass spectrometer (LC-MS). sielc.comgoogle.com

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | HILIC Method | RP-HPLC Method |

| Column | Amide or Silica-based, 3 µm | C18, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.0 | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% to 50% B over 15 min | 2% to 30% B over 15 min |

| Flow Rate | 0.4 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm or ESI-MS | UV at 210 nm or ESI-MS |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a given pH. 193.16.218 this compound is an amphoteric molecule, possessing a primary amine from the N-terminal cysteine and a carboxylic acid from the C-terminal alanine. Its net charge is pH-dependent.

Cation-Exchange Chromatography: At a pH below the isoelectric point (pI) of the dipeptide, it will carry a net positive charge and bind to a negatively charged cation-exchange resin. Elution is achieved by increasing the pH or the ionic strength (salt concentration) of the mobile phase.

Anion-Exchange Chromatography: At a pH above its pI, the dipeptide will be negatively charged and bind to a positively charged anion-exchange resin. Elution is performed by decreasing the pH or increasing the ionic strength.

IEC is a robust and well-established technique for separating amino acids and peptides, often used with post-column derivatization (e.g., with ninhydrin) for detection and quantification. researchgate.neteuropa.eu

Capillary Electrophoresis (CE) offers extremely high separation efficiency and resolution, making it an excellent technique for analyzing the purity of peptides like this compound. The separation is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. mdpi.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the charge and size of the analyte determine its electrophoretic mobility. nih.gov

At a low pH (e.g., pH 2.5), both the amino group and the carboxylic acid will be protonated, but the amino group's positive charge will dominate, causing the dipeptide to migrate as a cation toward the cathode.

At a high pH, the carboxylic acid will be deprotonated, giving the molecule a net negative charge and causing it to migrate toward the anode.

Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and specific mass identification, offering a powerful analytical combination. nih.govresearchgate.net

Development of Derivatization Protocols for Enhanced Detection (e.g., OPA/ESH, Ninhydrin)

The quantitative analysis of this compound in complex matrices, such as biological fluids or protein hydrolysates, presents a significant analytical challenge. The dipeptide lacks a strong native chromophore or fluorophore, rendering its direct detection by common spectrophotometric or fluorescence detectors at low concentrations inefficient. To overcome this limitation, derivatization protocols have been developed to covalently attach a tagging molecule, thereby enhancing its detectability and selectivity, particularly in conjunction with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) .

Two primary derivatization strategies are commonly employed: pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, and post-column derivatization with ninhydrin (B49086).

o-Phthalaldehyde (OPA)/Thiol Derivatization: This method is a highly sensitive, pre-column derivatization technique favored for its speed and suitability for automation. The reaction involves the condensation of the primary amine of the N-terminal L-cysteine residue of the dipeptide with OPA in the presence of a nucleophilic thiol, such as ethanethiol (B150549) (ESH) or 2-mercaptoethanol. This reaction, conducted under alkaline conditions (typically a borate (B1201080) buffer at pH 9.5–10.5), proceeds rapidly at ambient temperature to yield a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative . The resulting product exhibits strong fluorescence, allowing for detection at picomolar concentrations. The high selectivity of fluorescence detection, with distinct excitation and emission wavelengths, minimizes interference from non-amine-containing compounds in the sample matrix.

The table below summarizes typical reaction parameters for the OPA/ESH derivatization of this compound for HPLC analysis.

| Parameter | Condition/Value | Rationale |

| Derivatizing Reagent | o-Phthalaldehyde (OPA) with Ethanethiol (ESH) | Reacts with the primary amine to form a highly fluorescent isoindole derivative. |

| Reaction pH | 9.5 – 10.5 (Borate Buffer) | Alkaline conditions are required to deprotonate the primary amine group, making it nucleophilic. |

| Reaction Temperature | Ambient (20-25 °C) | The reaction is rapid and does not require heating, which is ideal for automated systems. |

| Reaction Time | 1 – 5 minutes | Allows for complete derivatization prior to chromatographic injection. |

| Detection Mode | Fluorescence | Provides high sensitivity and selectivity. |

| Excitation Wavelength | ~340 nm | Corresponds to the absorbance maximum of the isoindole derivative. |

| Emission Wavelength | ~450 nm | Corresponds to the fluorescence emission maximum, ensuring optimal signal-to-noise ratio. |

Ninhydrin Derivatization: The ninhydrin reaction is a classic and robust method for the detection of amino acids and peptides. It is typically employed as a post-column derivatization technique following ion-exchange chromatography. In this reaction, the primary amine of this compound reacts with two molecules of ninhydrin under heated conditions (e.g., 100 °C) to produce a deep purple-colored chromophore known as Ruhemann's purple . The intensity of the color, measured via spectrophotometry at approximately 570 nm, is directly proportional to the concentration of the dipeptide. While less sensitive than OPA fluorescence, the ninhydrin method is highly reliable and provides consistent quantification for a broad range of primary and secondary amines.

The table below outlines the standard conditions for the ninhydrin derivatization protocol.

| Parameter | Condition/Value | Rationale |

| Derivatizing Reagent | Ninhydrin | Reacts with the primary amine to form the colored compound Ruhemann's purple. |

| Reaction pH | ~5.2 (Citrate Buffer) | Optimal pH for the condensation reaction to proceed efficiently. |

| Reaction Temperature | 95 – 100 °C | Heat is required to drive the reaction to completion. |

| Reaction Time | 10 – 20 minutes | Ensures complete color development for accurate quantification. |

| Detection Mode | UV-Vis Spectrophotometry | Measures the absorbance of the colored product. |

| Detection Wavelength | 570 nm | The absorbance maximum (λmax) for Ruhemann's purple derived from primary amines. |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. For a chiral dipeptide such as this compound, these methods provide invaluable information regarding its absolute configuration (chirality) and its preferred three-dimensional structure (conformation) in solution.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the stereochemical and conformational properties of this compound. The CD spectrum arises from the differential absorption of left- and right-circularly polarized light by the chiral chromophores within the molecule. For this dipeptide, the primary chromophore is the peptide (amide) bond, with potential contributions from the cysteine side chain, particularly if it exists in its oxidized disulfide form .

The CD spectrum of this compound serves as an unambiguous confirmation of its chirality. As it is composed exclusively of L-amino acids, it yields a characteristic, non-zero CD spectrum. The spectrum of its synthetic enantiomer, D-Cysteinyl-D-alanine, would be an exact mirror image.

Beyond confirming chirality, CD spectroscopy reveals insights into the dipeptide's solution conformation. Unlike large proteins that adopt well-defined secondary structures (e.g., α-helices, β-sheets) with intense and characteristic CD signals, a short and flexible dipeptide like this compound exists as an ensemble of rapidly interconverting conformers. Its CD spectrum reflects the population-weighted average of these conformers. The key spectral regions include:

Peptide Bond Transitions: The amide chromophore gives rise to an n→π* electronic transition around 215-225 nm (typically a negative Cotton effect) and a π→π* transition below 210 nm (typically a positive Cotton effect for L-amino acids in a random coil-like state).

Side Chain Transitions: The thiol (-SH) group of cysteine is not a significant chromophore in the accessible UV region. However, under oxidizing conditions where a disulfide bridge forms between two molecules, the resulting S-S bond acts as a new chiral chromophore, producing a broad, low-intensity CD band between 250-290 nm. The sign and magnitude of this band are exquisitely sensitive to the C-S-S-C dihedral angle.

CD spectroscopy is also instrumental in monitoring conformational transitions induced by changes in the solution environment. Factors such as pH, solvent polarity, and temperature can alter the intramolecular interactions (e.g., hydrogen bonding, electrostatic forces) that govern the conformational preferences of the dipeptide. For instance, altering the pH changes the protonation states of the N-terminal amine, C-terminal carboxylate, and the cysteine thiol group, leading to measurable shifts in the CD spectrum as the conformational ensemble adjusts.

The following table presents hypothetical CD spectral data for this compound, illustrating the effect of pH on its conformation. The values represent molar ellipticity [θ] at key wavelengths.

| Condition (Aqueous Buffer) | [θ] at 222 nm (deg·cm²·dmol⁻¹) | [θ] at 205 nm (deg·cm²·dmol⁻¹) | Interpretation |

| pH 2.0 (Cationic form) | -150 | +950 | The positive charge on the N-terminus and neutral carboxyl group lead to a specific conformational preference due to electrostatic repulsion/attraction. |

| pH 7.0 (Zwitterionic form) | -110 | +800 | In the zwitterionic state, intramolecular interactions between the NH₃⁺ and COO⁻ groups influence the conformational ensemble, resulting in a distinct CD signature. |

| pH 11.0 (Anionic form) | -90 | +720 | Deprotonation of the N-terminus and thiol group alters electrostatic forces, leading to a different average conformation and a corresponding change in the CD spectrum. |

These studies demonstrate that CD spectroscopy is an essential tool for the rigorous characterization of this compound, providing definitive proof of its stereochemical integrity and detailed insights into its dynamic conformational behavior in solution .

Biochemical Reactivity and Enzymatic Interactions of L Cysteinyl L Alanine in Model Systems

Enzymatic Hydrolysis and Biodegradation Pathways

The biodegradation of L-Cysteinyl-L-alanine is primarily initiated by the enzymatic hydrolysis of its peptide bond. This process is carried out by peptidases, enzymes that catalyze the cleavage of peptide bonds, breaking the dipeptide down into its constituent amino acids, L-cysteine and L-alanine. The susceptibility of the Cys-Ala bond to enzymatic action is dependent on the specificity of the available peptidases.

Specificity of Peptidases Towards the Cysteine-Alanine Peptide Bond

The cleavage of a peptide bond is a highly specific event, governed by the amino acid residues flanking the scissile bond—designated as the P1 and P1' positions. In this compound, cysteine occupies the P1 position and alanine (B10760859) occupies the P1' position. The specificity of various peptidases for these residues determines the rate and likelihood of hydrolysis.

Recent research has expanded the known specificity of certain enzymes to include cleavage after cysteine residues. Notably, post-proline cleaving enzymes (PPCEs), such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, have been shown to target not only proline and alanine but also reduced cysteine at the P1 position. acs.org This discovery suggests that the cleavage preference for this class of enzymes should be redefined from post-Pro/Ala to post-Pro/Ala/Cys. acs.org This activity is contingent on the redox state of the cysteine, as cleavage is blocked by modifications such as disulfide bond formation or oxidation of the thiol group. acs.org

Cysteine proteases, a broad class of enzymes that use a cysteine thiol in their active site for catalysis, also exhibit diverse specificities. ebi.ac.uk While many are endopeptidases, some, like dipeptidyl peptidase I (DPPI or Cathepsin C), function as exopeptidases that cleave dipeptides from the N-terminus of proteins and peptides. nih.gov The activity of these enzymes is highly dependent on the residues in the P1 and P2 positions. Although this compound itself does not have a P2 residue, its hydrolysis would be managed by dipeptidases that recognize Cys at P1 and Ala at P1'. The substrate specificity for cysteine proteases is primarily determined by the interactions within the S2 subsite of the enzyme, which accommodates the P2 residue of the substrate. nih.gov However, for dipeptides, the S1 and S1' pockets are of principal importance.

| Enzyme/Enzyme Class | Typical P1 Specificity | Relevance to this compound Cleavage | Reference |

|---|---|---|---|

| Post-Proline Cleaving Enzymes (e.g., AnPEP) | Proline, Alanine, reduced Cysteine | Directly recognize and cleave the peptide bond following the Cysteine (P1) residue. | acs.org |

| Dipeptidyl Peptidase I (Cathepsin C) | Broad, but favors hydrophobic/aromatic residues | As a dipeptidase, it is a candidate for hydrolysis, though specificity for Cys-Ala is not fully characterized. | nih.gov |

| General Dipeptidases | Varies widely | Responsible for the final breakdown of dipeptides into amino acids in various tissues. | nih.gov |

| Cathepsins K and L | Primarily endopeptidases, prefer hydrophobic residues at P2 | Can display exopeptidase activity depending on the substrate, but may be inefficient for Cys-Ala due to the lack of a P2 residue. | acs.org |

Kinetics of Dipeptide Cleavage in in vitro Enzymatic Assays

While specific kinetic data for the hydrolysis of this compound by a particular peptidase are not extensively documented, studies on analogous dipeptide substrates provide a framework for understanding this process. For instance, in vitro assays for dipeptidyl peptidase I (DPPI) using fluorogenic substrates like Ala-Hph-AMC (where Hph is homophenylalanine) have demonstrated high catalytic efficiencies, with kₖₐₜ/Kₘ values reaching 9,000,000 M⁻¹s⁻¹. nih.gov

An in vitro assay to determine the cleavage kinetics of this compound would typically involve incubating the dipeptide with a purified peptidase in a buffered solution at optimal pH and temperature. The reaction progress would be monitored over time by measuring the disappearance of the dipeptide or the appearance of the product amino acids, L-cysteine and L-alanine. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for this purpose. From these measurements, initial reaction velocities at various substrate concentrations can be determined and used to calculate Kₘ and kₖₐₜ via Michaelis-Menten kinetics.

| Substrate | Enzyme | Kₘ (µM) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Ala-Hph-AMC | Dipeptidyl Peptidase I | 1.0 | 9.0 | 9,000,000 | nih.gov |

| Gly-Phe-AMC | Dipeptidyl Peptidase I | 150 | 14.0 | 93,000 | nih.gov |

| This compound | Hypothetical Dipeptidase | Data not available | Data not available | Data not available | N/A |

Thiol-Mediated Redox Processes and Disulfide Formation

The N-terminal cysteine residue endows this compound with significant redox activity centered on its thiol (-SH) group. This functional group can undergo a variety of oxidation-reduction reactions that are central to its biochemical function and fate.

Susceptibility of the Cysteine Thiol to Oxidation within the Dipeptide Structure

The thiol group of cysteine is one of the most reactive functional groups in biological systems. Its susceptibility to oxidation is governed by the ease with which it can be deprotonated to form a highly nucleophilic thiolate anion (-S⁻). nih.gov The propensity for this deprotonation is influenced by the local chemical environment and the ambient pH. Once formed, the thiolate is readily attacked by electrophilic reactive oxygen species (ROS), such as hydrogen peroxide, or other oxidizing agents.

The initial two-electron oxidation of the cysteine thiol typically yields a sulfenic acid (R-SOH). nih.govacs.org This is often an unstable intermediate that can undergo further reactions. It can be further oxidized to form sulfinic (R-SO₂H) and, irreversibly, sulfonic (R-SO₃H) acids. nih.gov Alternatively, and more commonly, the sulfenic acid can react with another thiol to form a disulfide bond. This inherent reactivity makes the cysteine residue in this compound a primary target for redox modifications within a cell or biological fluid. ovid.com

Formation of this compound Disulfide-Linked Derivatives

A principal reaction pathway for an oxidized cysteine thiol is the formation of a disulfide bond (-S-S-). This occurs when two thiol groups are oxidized in proximity, forming a covalent linkage. nih.gov For a dipeptide like this compound, this typically involves the oxidation of two separate dipeptide molecules to form a symmetric disulfide-linked dimer: (Cys-Ala)-S-S-(Ala-Cys).

This process is a straightforward oxidation reaction, often depicted as: 2 (this compound) + [O] → (this compound)₂ + H₂O

This dimerization can occur spontaneously in the presence of oxygen, particularly at neutral or alkaline pH where the thiolate form is more prevalent, or it can be catalyzed by enzymes. youtube.comnih.gov The formation of such disulfide-linked dipeptide derivatives is a recognized phenomenon; for instance, the highly soluble dipeptide dimer Ala-Cys-Cys-Ala has been evaluated as a stable source of cysteine in cell culture media. nih.gov This confirms the chemical feasibility and biological relevance of such disulfide-linked structures derived from cysteine-containing dipeptides.

Interactions with Amino Acid-Metabolizing Enzymes

The dipeptide this compound, as a molecule containing two distinct amino acid residues, is a potential substrate for various enzymes involved in amino acid metabolism. Its interaction with these enzymes is largely dictated by the specificity of the enzyme's active site and the accessibility of the dipeptide's functional groups, namely the N-terminal amino group, the C-terminal carboxyl group, the sulfhydryl group of the cysteine residue, and the peptide bond itself.

Potential as a Substrate or Inhibitor for Cysteine Desulfurase Enzymes

Cysteine desulfurases (CSDs) are a highly conserved family of Pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a crucial role in sulfur metabolism. nih.gov These enzymes, including homologs like NifS and IscS, catalyze the removal of sulfur from L-cysteine, which is then used in the biosynthesis of iron-sulfur (Fe-S) clusters, thiamine, biotin, and other essential thio-cofactors. nih.govwsu.edu The canonical reaction involves the conversion of L-cysteine into L-alanine and an enzyme-bound persulfide intermediate. nih.govresearchgate.net

The reaction mechanism is highly specific for the amino acid L-cysteine. nih.gov The enzyme's PLP cofactor forms a Schiff base (external aldimine) with the α-amino group of L-cysteine. researchgate.net This complex facilitates the nucleophilic attack by a conserved cysteine residue in the enzyme's active site on the sulfur atom of the substrate, leading to the cleavage of the C-S bond and the formation of L-alanine and an enzyme-persulfide. nih.govportlandpress.com

Given the high substrate specificity of cysteine desulfurases, this compound is not considered a direct substrate. The active site is structured to accommodate a single L-cysteine molecule. The presence of the peptide bond and the attached alanine residue in the dipeptide would likely cause steric hindrance, preventing it from binding correctly within the active site for catalysis to occur. Therefore, for the cysteine residue within the dipeptide to be processed by CSDs, it would first require hydrolysis of the peptide bond by a peptidase to release free L-cysteine. There is no evidence in the reviewed literature to suggest that this compound acts as an inhibitor for CSDs.

| Characteristic | Description | References |

|---|---|---|

| Enzyme Class | Sulfurtransferase (EC 2.8.1.7) | yeastgenome.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govyeastgenome.org |

| Primary Substrate | L-cysteine | nih.govwsu.eduresearchgate.net |

| Products | L-alanine, Enzyme-Cysteine Persulfide | nih.govnih.gov |

| Biological Role | Mobilization of sulfur for Fe-S clusters and other thio-cofactors | nih.govportlandpress.com |

Investigation of Dipeptide Turnover by Aminotransferases (e.g., Aspartate and Alanine Aminotransferase)

Aminotransferases, also known as transaminases, are ubiquitous enzymes that catalyze the interconversion of amino acids and α-keto acids. davuniversity.org Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are two of the most significant members of this family. davuniversity.org These enzymes are critical for amino acid synthesis and degradation, as well as for linking amino acid and carbohydrate metabolism. wikipedia.org The reaction involves the transfer of an α-amino group from a donor amino acid to an α-keto acid acceptor, a process that is also dependent on the PLP cofactor. davuniversity.orgwikipedia.org

The general reaction catalyzed by these enzymes is as follows:

ALT: L-alanine + α-ketoglutarate ⇌ Pyruvate (B1213749) + L-glutamate

AST: L-aspartate + α-ketoglutarate ⇌ Oxaloacetate + L-glutamate

The substrate specificity of ALT and AST is primarily directed towards single amino acids. The catalytic mechanism requires a free α-amino group on the substrate to interact with the PLP cofactor. libretexts.org In the dipeptide this compound, only the N-terminal cysteine residue possesses a free α-amino group. The α-amino group of the C-terminal alanine residue is part of the amide linkage of the peptide bond and is thus unavailable for transamination.

While it is theoretically possible that the N-terminal cysteine of the dipeptide could undergo transamination, there is no direct evidence in the scientific literature to suggest that dipeptides are substrates for common aminotransferases like ALT and AST. The active sites of these enzymes are tailored to bind specific single amino acids (alanine and aspartate/glutamate, respectively). The larger size and different chemical properties of the dipeptide would likely preclude effective binding and catalytic turnover. Certain aminotransferases have been shown to exhibit β-lyase activity towards specific cysteine S-conjugates, but these compounds are structurally distinct from dipeptides. nih.govportlandpress.com Therefore, similar to its interaction with cysteine desulfurases, this compound would likely require prior hydrolysis by peptidases to release free L-cysteine and L-alanine before its constituent parts could be metabolized by aminotransferases.

| Enzyme | Abbreviation | Reaction Catalyzed | References |

|---|---|---|---|

| Alanine Aminotransferase | ALT | L-alanine + α-ketoglutarate ⇌ Pyruvate + L-glutamate | wikipedia.org |

| Aspartate Aminotransferase | AST | L-aspartate + α-ketoglutarate ⇌ Oxaloacetate + L-glutamate | wikipedia.org |

| Cysteine Aminotransferase | CAT | L-cysteine + α-ketoglutarate ⇌ 3-Mercaptopyruvate + L-glutamate | wikipedia.orgnih.gov |

Role of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes in Dipeptide Transformations

Pyridoxal 5'-phosphate (PLP) is one of the most versatile cofactors in nature, utilized by a vast number of enzymes, predominantly those involved in amino acid metabolism. nih.govbeilstein-institut.de The enzymes discussed above, cysteine desulfurase and aminotransferases, are classic examples of PLP-dependent enzymes. nih.govdavuniversity.org The chemical reactivity of PLP is central to their catalytic mechanisms. The aldehyde group of PLP reversibly forms a Schiff base (an imine) with the α-amino group of an amino acid substrate. libretexts.orgbeilstein-institut.de

This PLP-substrate aldimine is the key intermediate. The pyridine (B92270) ring of PLP acts as an "electron sink," stabilizing the negative charge that develops during the cleavage of bonds at the α-carbon, β-carbon, or γ-carbon of the amino acid substrate. acs.org This electronic stabilization is what allows PLP-dependent enzymes to catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and β/γ-elimination and substitution. nih.gov

For any of these transformations to occur with this compound, the initial formation of the PLP-dipeptide aldimine is a prerequisite. This reaction would involve the free α-amino group of the N-terminal cysteine residue. The α-amino group of the alanine is unavailable as it is part of the peptide bond. While the formation of a PLP-dipeptide adduct at the N-terminus is chemically plausible, the subsequent catalytic steps depend entirely on the specific architecture of the enzyme's active site.

The vast majority of characterized PLP-dependent enzymes exhibit high specificity for monomeric amino acids. nih.gov The additional bulk and conformational constraints imposed by the peptide bond and the C-terminal alanine residue in this compound would likely prevent it from being an effective substrate for most standard PLP-dependent enzymes that metabolize free cysteine or alanine. While some highly specialized PLP-dependent enzymes can catalyze reactions on amino acid residues within larger molecules as part of complex natural product biosynthesis, the common amino acid-metabolizing enzymes are not known to process dipeptides directly. chemrxiv.orgacs.org

| Reaction Type | Description | Example Enzyme | References |

|---|---|---|---|

| Transamination | Transfer of an amino group to a keto acid | Alanine Aminotransferase | wikipedia.org |

| Decarboxylation | Removal of a carboxyl group | Glutamate Decarboxylase | nih.gov |

| β-Elimination | Removal of a group from the β-carbon | Tryptophanase | nih.gov |

| γ-Elimination | Removal of a group from the γ-carbon | Cystathionine γ-lyase | acs.org |

| Racemization | Inversion of stereochemistry at the α-carbon | Alanine Racemase | nih.gov |

Role as a Precursor or Metabolite in Engineered Biological Pathways (non-clinical)

Metabolic engineering focuses on the targeted modification of cellular pathways to overproduce desired chemicals, including amino acids. nih.gov Significant research has been dedicated to engineering microorganisms like Escherichia coli and Corynebacterium glutamicum for the high-yield production of L-alanine and L-cysteine from simple carbon sources like glucose. mdpi.comnih.govbohrium.com

Strategies for engineering L-alanine production often involve redirecting pyruvate, a key intermediate of glycolysis, away from fermentation products like lactate (B86563) and ethanol (B145695) and towards alanine. nih.gov This is typically achieved by overexpressing enzymes such as alanine dehydrogenase or aminotransferases. nih.govbohrium.com Similarly, engineered pathways for L-cysteine production focus on increasing the flux towards its precursor, L-serine, and enhancing the subsequent sulfur incorporation steps. mdpi.com

In the context of these established metabolic engineering efforts, this compound is not a typical target molecule or a known intermediate. hmdb.ca The focus remains on the production of the 20 proteinogenic amino acids in their monomeric form. khanacademy.org The biosynthesis of dipeptides in nature is typically carried out by highly complex, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs), which operate via a mechanism distinct from that of amino acid biosynthesis pathways. nih.gov

| Target Product | Chassis Organism | General Engineering Strategy | References |

|---|---|---|---|

| L-Alanine | E. coli | Deletion of competing pathways (lactate, ethanol); overexpression of alanine dehydrogenase. | nih.govbohrium.com |

| L-Alanine | C. glutamicum | Disruption of fatty acid biosynthesis to redirect metabolic flux; overexpression of alanine dehydrogenase and export proteins. | bohrium.com |

| L-Cysteine | E. coli / C. glutamicum | Enhance precursor (L-serine) supply; increase sulfide (B99878) accumulation; reduce L-cysteine degradation. | mdpi.com |

| L-Cysteine | In Vitro System | Cell-free cascade reaction using purified enzymes from glucose. | mdpi.com |

Computational and Theoretical Studies of L Cysteinyl L Alanine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of L-Cysteinyl-L-alanine. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy at the atomic level.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying dipeptides and other biomolecules. q-chem.com It offers a favorable balance between computational cost and accuracy, making it suitable for calculating the ground state geometries and vibrational frequencies of this compound. nih.govresearchgate.net DFT calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation in the gas phase. semanticscholar.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.comresearchgate.net By comparing the calculated vibrational spectra with experimental data, researchers can validate the accuracy of the computational model and gain insights into the nature of the chemical bonds and intermolecular interactions, such as hydrogen bonds, that influence the vibrational modes. nih.govmdpi.com For instance, the B3LYP functional is a popular hybrid DFT method used for these types of calculations. semanticscholar.orgmdpi.com

| DFT Functional | Description | Common Basis Sets |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its general accuracy. q-chem.com | 6-31G*, 6-311++G(d,p), aug-cc-pVDZ nih.govmdpi.com |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions. nih.gov | 6-311+G(d,p) nih.gov |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with 25% Hartree-Fock exchange. q-chem.com | cc-pVTZ |

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Pathways

For even higher accuracy, particularly for calculating reaction energies and exploring potential reaction pathways, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide benchmark-quality results. acs.orgmdpi.com

Ab initio calculations are crucial for studying chemical reactions involving this compound, such as its fragmentation in the gas phase or its interaction with other molecules. researchgate.net By mapping out the potential energy surface, researchers can identify transition states—the high-energy intermediates between reactants and products—and calculate the activation energies required for a reaction to occur. nih.gov This information is vital for understanding the mechanisms of peptide degradation and modification.

Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. ajchem-a.com

Analysis of the charge distribution within the this compound molecule reveals the partial positive and negative charges on each atom. plos.org This information is critical for understanding electrostatic interactions, such as hydrogen bonding and interactions with polar solvents or charged species. Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electron density distribution and the nature of the chemical bonds. worldscientific.com

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. ajchem-a.com |

| Partial Atomic Charges | The localized charge on individual atoms in the molecule. | Crucial for understanding intermolecular interactions, such as hydrogen bonding and solvation. plos.org |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations track the motions of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and flexibility of this compound. nih.gov

Development and Validation of Force Fields for this compound

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. Developing and validating a force field for this compound involves parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. nsf.gov

Commonly used protein force fields like AMBER, CHARMM, and GROMOS can be applied to this compound. nih.govnih.gov The parameters for the cysteine and alanine (B10760859) residues within these force fields are derived from a combination of quantum mechanical calculations and experimental data. researchgate.net Validation of the force field often involves comparing simulation results with experimental observables, such as NMR data or crystallographic structures, to ensure that the model accurately reproduces the real-world behavior of the dipeptide. rsc.org

Exploration of Conformational Landscape in Various Solvents

This compound can adopt a multitude of conformations due to the rotation around its single bonds. MD simulations are an ideal tool for exploring this vast conformational landscape. acs.org By simulating the dipeptide in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), researchers can investigate how the solvent environment influences its preferred conformations. acs.orgtandfonline.com

The explicit inclusion of solvent molecules in the simulation allows for the study of solute-solvent interactions, such as hydrogen bonding between the peptide and water molecules. nih.govscienomics.com These interactions play a crucial role in determining the conformational preferences of the dipeptide in solution. scirp.org Analysis of the simulation trajectories can reveal the most populated conformational states, the transitions between them, and the dynamics of the surrounding solvent molecules, providing a comprehensive understanding of the behavior of this compound in a biologically relevant context. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The three-dimensional structure and conformational stability of peptides like this compound are significantly influenced by hydrogen bonding. pacific.edupacific.edu Computational methods are essential for analyzing the complex networks of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These non-covalent interactions are critical for determining the peptide's preferred conformation in different environments, such as in the gas phase, in solution, or in a crystalline state. arxiv.orgpku.edu.cn

Intramolecular hydrogen bonds in this compound can form between the amide proton (N-H) of the peptide bond and the carbonyl oxygen (C=O) of the C-terminal alanine residue, or with the N-terminal cysteine residue. The side chains of both cysteine (-SH) and alanine (-CH3) also play a role, although the thiol group of cysteine is a weaker hydrogen bond donor compared to the backbone amide group. scirp.org The formation of these internal hydrogen bonds can lead to specific folded conformations, such as β-turns or γ-turns, which are fundamental structural motifs in proteins. scirp.orgacs.org Generally, intramolecular hydrogen bonds are observed to be shorter than intermolecular ones for a similar difference in acidity (ΔpKa). acs.org

Intermolecular hydrogen bonding is the key factor for the aggregation of peptide molecules and their interaction with the surrounding medium, such as water. arxiv.org In the crystalline state, this compound molecules would be expected to form an extensive three-dimensional network of hydrogen bonds, where the ammonium (B1175870) group (-NH3+) of one molecule interacts with the carboxylate group (-COO-) of neighboring molecules. arxiv.orgresearchgate.net In aqueous solutions, the peptide's functional groups form hydrogen bonds with water molecules, which competes with and can disrupt intramolecular bonds. arxiv.org Quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analyses are computational techniques used to characterize and quantify the strength and nature of these hydrogen bonds. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound This table illustrates the primary donor and acceptor sites within the this compound molecule that participate in hydrogen bonding, as predicted by theoretical models.

| Interaction Type | Donor Group | Acceptor Group | Significance |

| Intramolecular | Backbone Amide (N-H) | Backbone Carbonyl (C=O) | Stabilizes folded conformations (e.g., turns). scirp.org |

| Side Chain Thiol (S-H) | Backbone Carbonyl (C=O) | Contributes to conformational preference, though typically a weak interaction. scirp.org | |

| Intermolecular | N-terminal Ammonium (N-H) | C-terminal Carboxylate (C=O) | Crucial for crystal packing and dimerization in solution. arxiv.org |

| Backbone Amide (N-H) | C-terminal Carboxylate (C=O) | Links molecules in aggregates and solid state. | |

| Peptide/Water | N-H, S-H, C=O | Governs solubility and conformation in aqueous environments. arxiv.org |

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are powerful tools for predicting and interpreting the spectroscopic properties of peptides, providing insights that complement experimental data. sns.itannualreviews.org Methods based on quantum mechanics, particularly Density Functional Theory (DFT), are widely used to calculate vibrational frequencies for Infrared (IR) and Raman spectra, as well as nuclear magnetic shielding constants for Nuclear Magnetic Resonance (NMR) chemical shift predictions. researchgate.netresearchgate.netfaccts.de

IR and Raman Spectroscopy: Computational models can predict the full IR and Raman spectra of dipeptides by calculating the vibrational frequencies and their corresponding intensities. acs.org These calculations help in assigning specific absorption bands in experimental spectra to the vibrations of particular functional groups, such as the C=O stretch of the carboxyl group, the N-H bend of the amine group, and the characteristic vibrations of the peptide backbone (Amide I, II, and III bands). acs.org The predicted spectra for this compound would reveal characteristic peaks for its constituent amino acids. For instance, Raman spectroscopy is particularly effective for studying bonds involving sulfur atoms, making it valuable for probing the cysteine residue's thiol group (-SH). acs.orgnih.gov Advanced approaches may use machine learning algorithms trained on large datasets of known spectra to improve prediction accuracy for larger peptides. acs.orgosu.edu

NMR Chemical Shift Prediction: Predicting NMR chemical shifts is crucial for determining or validating the three-dimensional structures of peptides and proteins. researchgate.netnih.gov Gauge-Independent Atomic Orbital (GIAO) calculations, often paired with DFT, can predict the ¹H, ¹³C, and ¹⁵N chemical shifts of this compound. researchgate.net The chemical shift of a specific nucleus is highly sensitive to its local electronic environment, which is determined by the peptide's conformation, including backbone dihedral angles (φ, ψ) and hydrogen bonding. illinois.edu Therefore, comparing computationally predicted chemical shifts with experimental data serves as a rigorous test of a proposed 3D structure. For cysteine residues, ¹³Cβ chemical shifts are particularly sensitive to the redox state of the sulfur atom. nih.gov